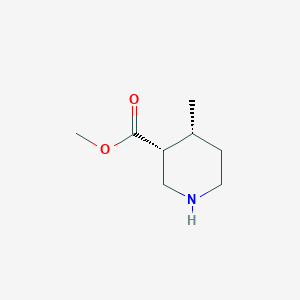

methyl (3R,4R)-4-methylpiperidine-3-carboxylate

Descripción

Methyl (3R,4R)-4-methylpiperidine-3-carboxylate is a chiral piperidine derivative characterized by a methyl group at the 4-position and a methyl ester at the 3-position of the piperidine ring. This compound is often synthesized via catalytic hydrogenation of pyridine precursors, such as methyl 4-methylnicotinate, using PtO₂ in acetic acid, yielding a diastereomeric mixture (70:30 ratio of 3R,4R and 3S,4S isomers) . It serves as a key intermediate in pharmaceutical synthesis, including analogs of κ-opioid receptor antagonists like JDTic .

Propiedades

IUPAC Name |

methyl (3R,4R)-4-methylpiperidine-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2/c1-6-3-4-9-5-7(6)8(10)11-2/h6-7,9H,3-5H2,1-2H3/t6-,7+/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGSFGBNZYUWVFP-RQJHMYQMSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCNCC1C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CCNC[C@@H]1C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of methyl (3R,4R)-4-methylpiperidine-3-carboxylate typically involves several steps, starting from readily available precursors. One common method involves the alkylation of a piperidine derivative, followed by esterification to introduce the carboxylate group. The reaction conditions often include the use of strong bases such as sodium hydride or potassium tert-butoxide to facilitate the alkylation step . The esterification step can be carried out using reagents like methanol and sulfuric acid under reflux conditions .

Industrial Production Methods

In an industrial setting, the production of methyl (3R,4R)-4-methylpiperidine-3-carboxylate may involve more efficient and scalable methods. These methods often utilize continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process .

Análisis De Reacciones Químicas

Types of Reactions

Methyl (3R,4R)-4-methylpiperidine-3-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium under acidic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.

Major Products

The major products formed from these reactions include ketones, alcohols, and substituted piperidine derivatives, depending on the specific reaction conditions and reagents used .

Aplicaciones Científicas De Investigación

Methyl (3R,4R)-4-methylpiperidine-3-carboxylate has a wide range of applications in scientific research:

Mecanismo De Acción

The mechanism of action of methyl (3R,4R)-4-methylpiperidine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to bind selectively to these targets, modulating their activity. For example, it may inhibit or activate enzymes by binding to their active sites, thereby influencing biochemical pathways .

Comparación Con Compuestos Similares

Structural and Stereochemical Variations

The table below highlights structural differences among methyl (3R,4R)-4-methylpiperidine-3-carboxylate and related compounds:

Physicochemical Properties

- Melting Points : The hydrochloride salt of the target compound has a storage requirement of 2–8°C , while the chlorophenyl derivative has a predicted density of 1.157 g/cm³ .

- Solubility : Hydrochloride salts (e.g., 164323-84-6) generally exhibit higher aqueous solubility than free bases .

- Stability : Steric hindrance from aryl groups (e.g., 4-chlorophenyl) may reduce reactivity compared to alkyl-substituted analogs .

Pharmacological Relevance

For example:

Actividad Biológica

Methyl (3R,4R)-4-methylpiperidine-3-carboxylate is a piperidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Overview

- Chemical Name : Methyl (3R,4R)-4-methylpiperidine-3-carboxylate

- Molecular Formula : C8H15NO2

- CAS Number : 1009376-67-3

- Structure : The compound features a piperidine ring with a methyl group and a carboxylate ester, which contributes to its biological activity.

The biological activity of methyl (3R,4R)-4-methylpiperidine-3-carboxylate is primarily attributed to its interaction with various biological targets. Its stereochemistry allows for selective binding to enzymes and receptors, influencing metabolic pathways. Notably, it has been studied for its potential as an inhibitor or modulator of specific kinases involved in cancer progression and other diseases.

Biological Activities

-

Anticancer Properties :

- Research indicates that piperidine derivatives can exhibit significant anticancer activity. For instance, methyl (3R,4R)-4-methylpiperidine-3-carboxylate has been evaluated for its inhibitory effects on the c-Met kinase, which is implicated in tumor growth and metastasis. In one study, compounds structurally similar to this derivative showed IC50 values ranging from 8.6 nM to 64.0 nM against c-Met enzymatic activity .

- Neuropharmacological Effects :

Table 1: Summary of Biological Activities

Case Study: c-Met Kinase Inhibition

In a study evaluating various piperidine derivatives, methyl (3R,4R)-4-methylpiperidine-3-carboxylate was found to have considerable inhibitory effects on c-Met kinase activity. The most potent analogs demonstrated IC50 values as low as 8.6 nM, indicating strong potential for therapeutic applications in cancer treatment .

Synthesis and Applications

Methyl (3R,4R)-4-methylpiperidine-3-carboxylate serves as an important intermediate in the synthesis of various biologically active compounds. Its unique structure allows it to act as a precursor in creating more complex molecules that target specific biological pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.